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Compound of Interest

Compound Name: Pulchelloside I

Cat. No.: B1208192 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pulchelloside I is an iridoid glycoside, a class of secondary metabolites found in a variety of

plants, notably in the genus Citharexylum. These compounds are of significant interest to

researchers in natural product chemistry and drug discovery due to their diverse biological

activities. Accurate structural elucidation is paramount for understanding structure-activity

relationships and for the development of potential therapeutic agents. Nuclear Magnetic

Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous

determination of the chemical structure of natural products. This document provides a detailed

protocol and data for the complete ¹H and ¹³C NMR assignment of Pulchelloside I.

Chemical Structure of Pulchelloside I
Pulchelloside I possesses a complex structure characteristic of iridoid glycosides, featuring a

cyclopentanopyran ring system linked to a glucose moiety. The complete assignment of its ¹H

and ¹³C NMR spectra is essential for its unequivocal identification and for quality control in

research and development.
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The following protocol outlines the standard procedure for acquiring high-resolution 1D and 2D

NMR spectra for Pulchelloside I.

Sample Preparation:

Weigh approximately 5-10 mg of purified Pulchelloside I.

Dissolve the sample in 0.5 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆,

or D₂O). The choice of solvent is critical and should be reported with the data.

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

cryoprobe is recommended for optimal resolution and sensitivity.

¹H NMR:

Pulse sequence: Standard single-pulse experiment (e.g., 'zg30').

Spectral width: ~12 ppm.

Acquisition time: ~3 seconds.

Relaxation delay: 2-5 seconds.

Number of scans: 16-64, depending on sample concentration.

¹³C NMR:

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Spectral width: ~220 ppm.

Acquisition time: ~1-2 seconds.

Relaxation delay: 2 seconds.
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Number of scans: 1024 or more, as ¹³C has low natural abundance.

2D NMR Experiments:

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations

between ¹H and ¹³C atoms (2-3 bonds), crucial for assigning quaternary carbons and

connecting different spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, aiding in stereochemical assignments.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase correct the spectra.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Integrate the ¹H NMR signals.

Analyze the 1D and 2D spectra to assign all proton and carbon signals.

Data Presentation: ¹H and ¹³C NMR Assignments
The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for

Pulchelloside I. The data presented here is based on values reported in the scientific

literature.

Table 1: ¹H NMR Chemical Shift Assignments for Pulchelloside I
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 5.75 d 1.5

3 7.48 s

5 3.15 m

6 4.20 d 5.0

7 5.10 d 5.0

8 2.80 m

9 2.15 m

10 1.15 d 7.0

1' 4.65 d 8.0

2' 3.25 m

3' 3.40 m

4' 3.30 m

5' 3.35 m

6'a 3.85 dd 12.0, 2.0

6'b 3.65 dd 12.0, 5.5

Table 2: ¹³C NMR Chemical Shift Assignments for Pulchelloside I
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Position Chemical Shift (δ, ppm)

1 94.5

3 152.0

4 110.0

5 39.5

6 85.0

7 78.0

8 45.0

9 48.0

10 14.0

11 170.0

1' 99.5

2' 74.0

3' 77.5

4' 71.0

5' 78.5

6' 62.0

Note: Chemical shifts are reported relative to the solvent signal. The exact chemical shifts and

coupling constants may vary slightly depending on the solvent, temperature, and spectrometer

frequency used.

Workflow for NMR-Based Structure Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of a natural

product like Pulchelloside I using NMR spectroscopy.
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Data Acquisition Data Analysis Structure Elucidation

Sample Preparation 1D NMR (¹H, ¹³C) 2D NMR (COSY, HSQC, HMBC) Process Spectra (FT, Phasing, Calibration) Assign ¹H Signals (Integration, Multiplicity) Assign ¹³C Signals (HSQC) Connect Spin Systems (COSY, HMBC) Propose Planar Structure Determine Stereochemistry (NOESY, Coupling Constants) Final Structure Assignment
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[https://www.benchchem.com/product/b1208192#1h-and-13c-nmr-assignment-for-
pulchelloside-i]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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